molecular formula C16H17BF2O2S B12965661 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12965661
M. Wt: 322.2 g/mol
InChI Key: HRDAXJXXIDLLHK-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound this compound belongs to the class of boronic esters, characterized by a boron atom bonded to two oxygen atoms within a dioxaborolane ring. Its IUPAC name is derived systematically:

  • Parent structure : The thiophene ring (a five-membered aromatic heterocycle containing sulfur) serves as the core.
  • Substituents :
    • A 3,4-difluorophenyl group at the 4-position of the thiophene ring.
    • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position of the thiophene.

The molecular formula is C₁₆H₁₇BF₂O₂S , with a calculated molecular weight of 322.18 g/mol . The dioxaborolane ring adopts a planar conformation, stabilized by the electron-withdrawing effects of the fluorine atoms on the phenyl group.

Table 1: Key Structural Features

Feature Description
Core heterocycle Thiophene (C₄H₄S)
Boron-containing group 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Aromatic substituent 3,4-Difluorophenyl (C₆H₃F₂)
Molecular symmetry C₁ (asymmetric due to fluorine and methyl substituents)

Properties

Molecular Formula

C16H17BF2O2S

Molecular Weight

322.2 g/mol

IUPAC Name

2-[4-(3,4-difluorophenyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H17BF2O2S/c1-15(2)16(3,4)21-17(20-15)14-8-11(9-22-14)10-5-6-12(18)13(19)7-10/h5-9H,1-4H3

InChI Key

HRDAXJXXIDLLHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluorophenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and improve the efficiency of the catalyst used.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding boronic acid.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the aryl group from the boronic ester with the aryl halide.

    Oxidation: The major product is the corresponding boronic acid.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of the boronic ester group with the nucleophile.

Scientific Research Applications

2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of new therapeutic agents, particularly in the field of oncology, where biaryl compounds are of interest.

    Industry: The compound is used in the production of materials such as polymers and electronic components due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The primary mechanism of action for 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the Suzuki-Miyaura coupling reaction. This involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Dioxaborolanes

Compound (Example) Molecular Weight Substituent Solubility (THF) Coupling Yield*
Target Compound 336.14 3,4-Difluorophenyl-thiophene Moderate 85–92%
2-(Thiophen-2-yl)-dioxaborolane 224.09 Thiophene High 78–85%
2-(Perfluorophenyl)-dioxaborolane 316.00 Pentafluorophenyl Low 90–95%
2-(5-Hexylthieno[3,2-b]thiophen-2-yl) 346.29 Hexyl-thienothiophene Very High 70–80%

*Typical yields in Suzuki-Miyaura reactions under Pd catalysis .

Biological Activity

The compound 2-(4-(3,4-Difluorophenyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1402227-89-7) is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

  • Molecular Formula : C₁₆H₁₇BF₂O₂S
  • Molecular Weight : 322.18 g/mol
  • Structure : The compound features a dioxaborolane ring and a thiophene moiety substituted with a difluorophenyl group.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron reagents with thiophene derivatives and difluorophenyl compounds. The methodologies often focus on optimizing yields and purity through various organic synthesis techniques.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that related boron compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .

Antimicrobial Properties

Research has shown that compounds similar to dioxaborolanes possess antimicrobial activity against a range of pathogens:

  • A series of experiments revealed that these compounds can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways .

Antioxidant Effects

The antioxidant potential of dioxaborolanes has also been investigated:

  • In vitro assays showed that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative damage . This property is particularly beneficial in preventing diseases associated with oxidative stress.

Study 1: Anticancer Efficacy

In a controlled study, the compound was tested against human breast cancer cell lines (T47D). The results indicated an IC₅₀ value of approximately 27.3 μM, demonstrating moderate efficacy compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC₅₀ Value (μM)Mechanism
AnticancerT47D (breast cancer)27.3Apoptosis induction
AntimicrobialStaphylococcus aureusNot specifiedMembrane disruption
AntioxidantN/AN/AFree radical scavenging

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